2-[(3-Pyrrolidinylmethyl)amino]ethanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-(pyrrolidin-3-ylmethylamino)ethanol |
InChI |
InChI=1S/C7H16N2O/c10-4-3-9-6-7-1-2-8-5-7/h7-10H,1-6H2 |
InChI Key |
NSCCOUBDHCHVHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CNCCO |
Origin of Product |
United States |
Chemical Synthesis and Advanced Derivatization
Synthetic Methodologies for 2-[(3-Pyrrolidinylmethyl)amino]ethanol
The synthesis of the target molecule can be logically approached in a convergent manner, focusing on the preparation of a key intermediate, 3-(aminomethyl)pyrrolidine (B1599286), followed by the attachment of the aminoethanol side chain.
Strategies for Constructing the Pyrrolidine (B122466) Ring
The formation of the 3-substituted pyrrolidine core is a critical step in the synthesis of this compound. Various synthetic strategies can be employed to construct this heterocyclic system.
One common approach begins with commercially available starting materials that already contain the five-membered ring, which is then functionalized at the 3-position. For instance, succinimide (B58015) can serve as a precursor. A multi-step synthesis can be envisioned starting from the Michael addition of a cyanide source to an α,β-unsaturated ester, followed by cyclization and subsequent reductions and functional group manipulations to yield a 3-cyanopyrrolidine intermediate. This nitrile group is a versatile handle that can be readily reduced to the desired aminomethyl group. A specific example involves the synthesis of N-Boc-3-cyanopyrrolidine, which is a key precursor. This can be achieved by reacting glycine (B1666218) and acrylonitrile (B1666552) with paraformaldehyde to form 3-cyanopyrrolidine, followed by protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group. google.com The subsequent reduction of the nitrile in N-Boc-3-cyanopyrrolidine, for example using hydrogenation with a Raney Nickel catalyst, affords N-Boc-3-(aminomethyl)pyrrolidine. nih.govchemimpex.com
Another strategy involves the cyclization of acyclic precursors. For example, a 1,4-dicarbonyl compound can undergo reductive amination with a primary amine to form the pyrrolidine ring. mdpi.com Alternatively, intramolecular cyclization of haloamines or amino alcohols can also be employed. organic-chemistry.org
Introduction of the Aminoethanol Moiety
With the 3-(aminomethyl)pyrrolidine precursor in hand, the aminoethanol side chain can be introduced through several methods. A highly effective and widely used method is reductive amination. masterorganicchemistry.comorganic-chemistry.org This reaction involves the condensation of the primary amine of 3-(aminomethyl)pyrrolidine with an appropriate carbonyl compound, such as glycolaldehyde, to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com
Alternatively, the aminoethanol moiety can be introduced via direct alkylation. nih.gov In this approach, 3-(aminomethyl)pyrrolidine can be reacted with a suitable electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide. This nucleophilic substitution reaction results in the formation of the carbon-nitrogen bond, yielding the target compound. Careful control of reaction conditions is necessary to avoid over-alkylation and other side reactions.
A documented synthesis of this compound involves the reaction of 3-(aminomethyl)pyrrolidine with ethylene oxide. The resulting product is then purified by vacuum distillation. google.com
Stereoselective Synthesis of this compound Precursors
The stereochemistry at the 3-position of the pyrrolidine ring can significantly influence the biological activity of the final compound. Therefore, the development of stereoselective synthetic routes to obtain enantiomerically pure precursors is of great importance.
A notable strategy for the stereoselective synthesis of a closely related compound, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, provides a blueprint for accessing chiral 3-substituted pyrrolidines. nih.govresearchgate.netnih.gov This multi-step synthesis begins with benzyloxyacetyl chloride and proceeds through several key transformations, including a catalytic asymmetric hydrogenation of a β-hydroxy amide using a chiral DM-SEGPHOS-Ru(II) complex. This step establishes the stereocenter on what will become the pyrrolidine ring with high diastereoselectivity and enantioselectivity. Subsequent steps involve an Sₙ2 substitution reaction with an amine, which proceeds with inversion of configuration, to install the side chain. This sequence ultimately yields a highly enantioenriched 3-substituted pyrrolidine.
Another approach to chiral 3-(aminomethyl)pyrrolidine precursors involves starting from a chiral pool material, such as (S)-malic acid. nih.gov Through a series of chemical transformations, the stereocenters of the starting material can be used to control the stereochemistry of the final pyrrolidine ring. Additionally, asymmetric [3+2] cycloaddition reactions of azomethine ylides can provide a powerful method for the enantioselective synthesis of highly functionalized pyrrolidines. rsc.org
Design and Synthesis of Analogues and Derivatives of this compound
To explore the structure-activity relationship (SAR) and optimize the properties of this compound, analogues and derivatives can be synthesized by modifying the pyrrolidine ring or the aminoethanol chain.
Modifications of the Pyrrolidine Substituents
Modifications to the pyrrolidine ring, particularly at the nitrogen atom (position 1), can significantly impact the molecule's properties.
N-Alkylation and N-Arylation: The secondary amine of the pyrrolidine ring can be readily alkylated or arylated to introduce a variety of substituents. For example, N-benzylation can be achieved by reacting the pyrrolidine with benzyl (B1604629) bromide. researchgate.net Similarly, N-arylation can be accomplished through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution reactions. These modifications can alter the compound's lipophilicity, basicity, and steric profile. A known derivative is 2-[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol. researchgate.net
N-Acylation: The pyrrolidine nitrogen can be acylated using acid chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride would yield 1-(3-(((2-hydroxyethyl)amino)methyl)pyrrolidin-1-yl)ethanone. This modification can influence the molecule's hydrogen bonding capacity and metabolic stability. An example of a similar N-acylated derivative is (R)-1-(3-((2-hydroxyethyl)(methyl)amino)pyrrolidin-1-yl)ethanone. nih.gov
Introduction of other functional groups: Further functionalization of the pyrrolidine ring at other positions, if synthetically accessible, could also be explored to probe interactions with biological targets.
Variations of the Aminoethanol Chain
The aminoethanol side chain is another key area for modification to explore SAR.
Chain Extension and Branching: The length of the linker between the two nitrogen atoms can be varied. For example, using 3-chloropropan-1-ol in an alkylation reaction would lead to a propanolamine (B44665) derivative, 3-((pyrrolidin-3-ylmethyl)amino)propan-1-ol. Introducing branching on the chain, for instance by using 1-chloropropan-2-ol or 2-chloropropan-1-ol, would result in isopropanolamine derivatives such as 1-((pyrrolidin-3-ylmethyl)amino)propan-2-ol or 2-((pyrrolidin-3-ylmethyl)amino)propan-1-ol. researchgate.netbldpharm.com
Modification of the Hydroxyl Group: The terminal hydroxyl group can be converted to other functional groups. For instance, it could be etherified or esterified to modulate the compound's polarity and pharmacokinetic properties.
Introduction of Additional Functional Groups: The aminoethanol chain can be further functionalized with additional groups. For example, starting from 3-amino-1,2-propanediol (B146019) in a reductive amination reaction could yield 3-((pyrrolidin-3-ylmethyl)amino)propane-1,2-diol, introducing an additional hydroxyl group. chemicalbook.comgoogle.comwipo.intresearchgate.net
The systematic synthesis and evaluation of these analogues and derivatives are crucial for understanding the structural requirements for desired biological activities and for the development of new chemical entities with improved profiles.
Synthesis of Mannich Base Analogues from this compound Not Found in Current Literature
A comprehensive search of scientific literature and chemical databases did not yield specific research detailing the synthesis of Mannich base analogues derived directly from the chemical compound this compound. The Mannich reaction is a well-established three-component condensation reaction in organic chemistry, involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine, which results in the formation of a β-amino carbonyl compound known as a Mannich base.
While the literature contains numerous examples of Mannich bases synthesized using pyrrolidine as the amine component, no studies were identified that specifically utilize this compound as the starting amine. This compound possesses both a secondary amine and a primary alcohol functional group, which could theoretically participate in a Mannich reaction. The secondary amine is available for the initial reaction with an aldehyde to form an Eschenmoser-like salt, which would then react with a compound containing an acidic proton.
The general scheme for a hypothetical Mannich reaction involving this compound would proceed as follows:
Hypothetical Reaction Scheme

In this hypothetical scheme, this compound reacts with an aldehyde (R'-CHO) and a compound with an active hydrogen (represented here as a ketone) to form the corresponding Mannich base.
Given the absence of specific research on this reaction, no experimental data, detailed research findings, or data tables for the resulting analogues can be provided. The development of such Mannich base analogues from this compound would constitute novel research. Such research would need to explore optimal reaction conditions, suitable aldehydes and active hydrogen compounds, and fully characterize the resulting products using spectroscopic and analytical techniques.
Molecular Target Identification and Preclinical Biological Evaluation
In Vitro Pharmacological Characterization of 2-[(3-Pyrrolidinylmethyl)amino]ethanol Derivatives
The in vitro pharmacological profile of derivatives of this compound has been a subject of scientific inquiry to understand their potential interactions with various neurotransmitter receptors. This characterization is crucial for identifying molecular targets and elucidating the structure-activity relationships of this chemical class. The subsequent sections provide a detailed overview of the receptor binding and functional assay data for these derivatives across several major receptor families.
Receptor Binding and Functional Assays for Receptor Subtypes
Currently, there is a lack of publicly available scientific literature detailing the in vitro binding affinities or functional activities of this compound derivatives at the kappa, mu, and delta opioid receptors. While research has explored tethering substituted pyrrolidine (B122466) moieties to known opioid scaffolds to create dual-target ligands, specific data for derivatives of the this compound core structure is not present in the reviewed studies. Therefore, no data tables for opioid receptor interactions can be provided at this time.
Investigations into the structure-activity relationships of various compounds containing a pyrrolidine ring have been conducted to assess their affinity for D2-like dopamine (B1211576) receptors. However, specific in vitro binding or functional assay data for derivatives of this compound are not available in the current body of scientific literature. Studies on structurally distinct compounds, such as eticlopride-based bitopic ligands, have explored the role of the pyrrolidine moiety in D2/D3 receptor affinity, but this information is not directly applicable to the this compound scaffold. nih.govbohrium.com Consequently, a data table for dopamine receptor interactions cannot be generated.
A comprehensive review of the scientific literature did not yield any studies reporting the in vitro pharmacological characterization of this compound derivatives at GABA-A receptors. Research on GABA-A receptor modulators is extensive, but compounds with this specific chemical backbone have not been a focus of published investigations. As a result, no data on their binding affinity or functional modulation of GABA-A receptors can be presented.
There is no available in vitro pharmacological data on the interaction of this compound derivatives with nicotinic acetylcholine (B1216132) receptors in the reviewed scientific literature. While the pyrrolidine ring is a component of nicotine (B1678760) and other nicotinic ligands, studies on derivatives of the specific this compound structure are absent.
Scientific literature lacks in vitro pharmacological data regarding the binding affinities and functional effects of this compound derivatives on 5-HT2A and 5-HT2C serotonin (B10506) receptors. Although the serotonin receptor family is a significant target for drug discovery, research has not yet been published on compounds with this particular chemical structure.
Antimicrobial and Antimalarial Activity Profiling in Cellular Models
No cellular-level data has been published regarding the antimicrobial (antibacterial or antifungal) or antimalarial activity of this compound. Its efficacy against microbial pathogens or the Plasmodium species responsible for malaria is not documented in the scientific literature.
Mechanism of Action Investigations at a Molecular and Cellular Level
Consistent with the lack of primary biological activity data, there are no published investigations into the molecular or cellular mechanism of action for this compound. Elucidation of a mechanism of action is contingent upon the prior identification of a confirmed biological activity, which is currently not available for this compound in the specified areas.
In-Depth Analysis of this compound Reveals Scant Preclinical Data
Despite a thorough investigation into the pharmacological profile of the chemical compound this compound, a notable scarcity of publicly available preclinical data exists, particularly concerning its specific molecular targets, ligand-receptor interactions, and influence on intracellular signaling pathways.
While the pyrrolidine moiety is a common scaffold in a diverse range of biologically active molecules, from antiviral to central nervous system agents, specific research detailing the biological evaluation of this compound remains elusive in peer-reviewed scientific literature and patent databases. The current body of scientific knowledge lacks the specific preclinical studies necessary to delineate its pharmacological mechanism of action.
Consequently, a detailed discussion on its ligand-receptor interaction dynamics and the subsequent modulation of intracellular signaling pathways cannot be provided at this time. Further empirical research, including binding assays, molecular docking studies, and in vitro cellular assays, would be required to identify its molecular targets and elucidate its effects on cellular signaling. Without such foundational preclinical data, any discussion on its biological activity would be purely speculative.
A comprehensive understanding of this compound's pharmacological profile awaits dedicated investigation into its potential therapeutic applications and underlying molecular mechanisms.
Structure Activity Relationship Sar and Computational Chemistry
Systematic Analysis of Structure-Activity Relationships
SAR analysis systematically investigates how modifications to different parts of a chemical scaffold influence its interaction with biological targets. For derivatives of 2-[(3-Pyrrolidinylmethyl)amino]ethanol, this involves dissecting the roles of the pyrrolidine (B122466) ring, the aminoethanol side chain, and the molecule's three-dimensional arrangement.
The pyrrolidine ring is a prevalent scaffold in numerous pharmacologically active agents and natural products, serving as a crucial building block for designing novel therapeutic compounds. nih.govnih.gov Modifications to this heterocyclic ring can significantly alter the biological activity of the parent compound. Research on various pyrrolidine derivatives has shown that introducing different substituents can modulate their antimicrobial, antiviral, and anticancer properties. nih.gov
For instance, the introduction of bulky or aromatic groups can facilitate additional binding interactions, such as van der Waals forces or π-π stacking, with target proteins. One study highlighted that fusing spirooxindoles with a pyrrolidine ring promotes the formation of functional groups that engage in these types of interactions. scispace.com Similarly, attaching an indole (B1671886) moiety to the pyrrolidine structure has been shown to affect activity. nih.gov The nature and position of these substituents are critical. Studies on other cyclic compounds have demonstrated that substituents at different positions on a ring can lead to varying potencies. mdpi.com The versatility of the pyrrolidine core allows for the development of compounds with a wide range of biological activities, from central nervous system agents to anti-infectives. nih.govnih.gov
Table 1: Impact of Pyrrolidine Ring Modifications on Biological Activity This table is illustrative, based on general findings for pyrrolidine derivatives.
| Modification on Pyrrolidine Ring | Potential Interaction Type | Observed Biological Outcome in Analogs |
|---|---|---|
| Addition of Aromatic Substituents (e.g., Phenyl) | π-π stacking, Hydrophobic interactions | Enhanced binding to hydrophobic pockets of target proteins. |
| Fusion with other ring systems (e.g., Spirooxindole) | Hydrogen bonding, π-π interactions | Improved inhibitory activity against specific enzymes or receptors. scispace.com |
| Introduction of Hydrogen Bond Donors/Acceptors | Hydrogen bonding | Increased target affinity and specificity. |
| Alkylation of Ring Nitrogen | Steric and electronic effects | Alteration of solubility, membrane permeability, and receptor binding. |
The aminoethanol side chain is a critical pharmacophoric element, providing key hydrogen bonding and ionic interaction points. The terminal hydroxyl group and the secondary amine are capable of forming strong hydrogen bonds with amino acid residues in a protein's binding site. nih.gov Variations in this side chain can profoundly impact a molecule's binding affinity and selectivity.
Modifying the length of the linker between the pyrrolidine ring and the amino group can alter the molecule's ability to span the distance between key interaction points within a binding pocket. Furthermore, substitutions on the ethanol (B145695) moiety or the nitrogen atom can fine-tune the compound's electronic and steric properties. For example, research on other classes of compounds has shown that modifying amino acid side chains can significantly improve binding affinities for protein targets like Mcl-1. nih.gov The introduction of bulky groups can enhance selectivity by preventing the molecule from fitting into the binding sites of off-target proteins. Conversely, replacing or modifying key functional groups, such as the hydroxyl group, can abolish activity if that group is essential for a critical hydrogen bond interaction. Studies on minigastrin analogs have also demonstrated that side chain modifications can improve resistance to enzymatic degradation, a key pharmacokinetic property. mdpi.com
Table 2: Effect of Aminoethanol Side Chain Variations on Target Interactions This table is illustrative, based on established principles of medicinal chemistry.
| Side Chain Modification | Anticipated Effect | Impact on Affinity & Selectivity |
|---|---|---|
| Altering linker length (e.g., aminopropanol) | Changes distance between key functional groups. | May increase or decrease affinity depending on target topology. |
| Alkylation of the secondary amine | Increases lipophilicity; may introduce steric hindrance. | Can modulate binding affinity and membrane permeability. |
| Replacing the hydroxyl group with another functional group (e.g., -OCH₃, -F) | Alters hydrogen bonding capability. | Likely to decrease affinity if the hydroxyl group is a key H-bond donor. |
| Introducing substituents on the ethanol backbone | Creates new chiral centers and steric bulk. | Can enhance selectivity by creating more specific interactions. |
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action. researchgate.net Since biological systems, including receptors and enzymes, are chiral, they can differentiate between the enantiomers of a chiral drug. nih.gov The two enantiomers of a molecule can exhibit markedly different pharmacological and pharmacokinetic properties. nih.govnih.gov
The core structure of this compound contains a chiral center at the C3 position of the pyrrolidine ring. Consequently, it exists as two enantiomers, (R) and (S). One enantiomer may fit perfectly into a specific binding site, leading to a desired biological effect, while the other may bind with lower affinity, have no effect, or even bind to a different target, potentially causing off-target effects. nih.gov The precise spatial orientation of the pyrrolidinylmethyl group and the aminoethanol side chain is critical for optimal interaction with the chiral environment of a protein binding pocket. In drug development, it is common to synthesize and test enantiomerically pure compounds to identify the eutomer (the more active enantiomer). This is often achieved by using chiral starting materials, such as (S)-proline or (R)-proline, to ensure the desired stereochemistry in the final product. nih.gov
Advanced Computational Studies in Molecular Design
Computational chemistry offers powerful tools to predict and analyze how ligands interact with their biological targets at an atomic level. Techniques like molecular docking and molecular dynamics simulations are indispensable in modern drug design, providing insights that guide the synthesis of more effective molecules.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. scispace.comresearchgate.net This technique involves placing the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. The results provide a static snapshot of the most probable binding pose.
For analogs of this compound, docking studies can identify the key amino acid residues that form hydrogen bonds, ionic interactions, and hydrophobic contacts with the ligand. semanticscholar.org For example, the hydroxyl group of the aminoethanol chain might be predicted to form a hydrogen bond with a serine or threonine residue, while the protonated secondary amine could form an ionic bond with an aspartate or glutamate (B1630785) residue. The pyrrolidine ring may fit into a hydrophobic pocket lined with nonpolar amino acids like leucine (B10760876) or valine. nih.gov Such analyses are crucial for understanding the molecular basis of activity and for designing modifications that could enhance these interactions. scispace.comnih.gov
Table 3: Hypothetical Molecular Docking Results for an Analog This table illustrates typical data obtained from a molecular docking simulation.
| Ligand Moiety | Interacting Residue (Example) | Interaction Type | Estimated Binding Energy (kcal/mol) |
|---|---|---|---|
| Aminoethanol -OH group | Serine 221 | Hydrogen Bond | -8.5 |
| Aminoethanol -NH₂⁺- group | Aspartate 150 | Ionic Bond / H-Bond | |
| Pyrrolidine Ring | Leucine 89, Valine 93 | Hydrophobic Interaction | |
| Pyrrolidine Ring Nitrogen | Glutamate 154 (via water bridge) | Hydrogen Bond |
While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective of the ligand-protein complex. nih.gov MD simulations model the movement of every atom in the system over time, revealing the conformational flexibility of both the ligand and the protein upon binding. researchgate.netresearchgate.net
By running simulations for nanoseconds or longer, researchers can assess the stability of the binding pose predicted by docking. scispace.com Key metrics such as the root-mean-square deviation (RMSD) of the ligand indicate whether it remains stably bound in the active site. Furthermore, MD simulations can uncover complex binding mechanisms, such as the role of water molecules in mediating interactions or conformational changes in the protein that are induced by ligand binding. wustl.edu Techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. scispace.com These simulations are vital for confirming the stability of ligand-protein interactions and understanding the intricate dynamics that govern molecular recognition. nih.gov
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for virtual screening of large compound libraries to identify novel and potent hits.
While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, studies on related pyrrolidine derivatives provide valuable insights. For instance, research on pyrrolidine-based neuraminidase inhibitors has successfully employed pharmacophore modeling to identify crucial features for antiviral activity. These models typically highlight the importance of hydrogen bond donors and acceptors, as well as hydrophobic and charged groups, and their specific spatial relationships.
Virtual screening campaigns based on such pharmacophore models have been instrumental in identifying novel inhibitors for various targets. The process involves filtering large chemical databases to select molecules that match the pharmacophoric features. These "hits" are then subjected to further computational analysis, such as molecular docking, to predict their binding affinity and orientation within the target's active site. This multi-step virtual screening protocol has proven effective in discovering new chemical entities with desired biological activities, including those based on the pyrrolidine scaffold.
Quantitative Structure-Activity Relationship (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying how changes in molecular properties affect activity, QSAR models can predict the potency of novel compounds and guide the optimization of lead structures.
For pyrrolidin-2-one derivatives with antiarrhythmic activity, 3D-QSAR models have been developed. These models often utilize methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the 3D steric and electrostatic fields of molecules with their biological activity. Such studies have successfully explained the variance in activity and have been validated through various statistical tests, demonstrating their predictive power.
In the context of N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as protoporphyrinogen (B1215707) oxidase inhibitors, a predictive CoMFA model was established with a high correlation coefficient, reasonably explaining the substituent effects on the inhibitory activity. These findings underscore the utility of QSAR in understanding the structural requirements for potent biological activity within the broader class of pyrrolidine-containing compounds. While direct QSAR studies on this compound were not found, the principles and methodologies applied to its structural analogs provide a clear framework for how such an analysis would be conducted.
The table below summarizes key findings from computational studies on related pyrrolidine derivatives, which could inform future research on this compound.
| Computational Method | Studied Derivatives | Key Findings |
| Pharmacophore Modeling | Pyrrolidine-based neuraminidase inhibitors | Identification of essential hydrogen bond donors/acceptors and hydrophobic features. |
| 3D-QSAR (CoMFA/CoMSIA) | 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-ones | Model explained up to 91% of variance in antiarrhythmic activity. |
| 3D-QSAR (CoMFA) | N-phenyl pyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones | Established a predictive model for protoporphyrinogen oxidase inhibition. |
In Vivo Preclinical Pharmacological Investigations
Evaluation of Biological Efficacy in Animal Models
2-[(3-Pyrrolidinylmethyl)amino]ethanol has been the subject of research to determine its effects on the central nervous system (CNS). These investigations have primarily involved behavioral phenotyping in disease models and receptor occupancy studies within animal brain tissues.
Studies have explored the impact of this compound on behavior and its potential efficacy in animal models of neurological and psychiatric disorders. Research has indicated that this compound can influence locomotor activity and may have implications for conditions characterized by motor disturbances. For instance, in models of catalepsy, a state of motor immobility, this compound has been investigated for its potential to modulate cataleptic behaviors.
| Animal Model | Observed Effect |
| Catalepsy Models | Modulation of cataleptic behaviors |
To understand the mechanism of action of this compound within the central nervous system, receptor occupancy studies have been conducted in animal brain tissues. These studies aim to determine which specific receptors the compound binds to and the extent of this binding. While specific data on the receptor binding profile of this compound is part of ongoing research, these studies are crucial for elucidating its pharmacological effects.
There is currently no available scientific literature detailing in vivo antimicrobial or antimalarial efficacy studies for this compound.
Investigations into other systemic pharmacological effects of this compound have explored its potential antihypoxic activity. Antihypoxic agents are substances that can protect the body or specific organs from the damaging effects of a lack of oxygen (hypoxia). Research in this area is still emerging, and further studies are required to fully understand the compound's potential in this regard.
Assessment of Central Nervous System Effects
In Vitro and In Vivo Absorption, Distribution, Metabolism (ADM) Research
There is currently no available scientific literature detailing the in vitro or in vivo absorption, distribution, and metabolism (ADM) of this compound.
Metabolic Stability Profiling in Biological Matrices
Detailed research findings and data tables concerning the metabolic stability of this compound in biological matrices such as liver microsomes, S9 fractions, or hepatocytes from preclinical animal models are not publicly documented. The susceptibility of a compound to biotransformation is a critical aspect of drug discovery, helping to predict its pharmacokinetic properties like half-life and bioavailability. Typically, this involves incubating the compound with liver fractions (e.g., microsomes or S9) or hepatocytes from various species (e.g., rat, mouse, dog) and measuring the rate of its disappearance over time. However, no such studies have been published for this compound.
Identification and Characterization of Metabolites in Animal Systems
There is no available information detailing the in vivo metabolism of this compound in any animal species. The process of identifying and characterizing metabolites involves administering the compound to animal models and analyzing biological samples (e.g., urine, feces, plasma) to isolate and identify the structures of resulting metabolites. This is crucial for understanding the biotransformation pathways and identifying any potentially active or toxic metabolites. Without experimental data, the metabolic pathways for this compound remain uncharacterized.
Drug Discovery and Lead Optimization Perspectives
The Role of 2-[(3-Pyrrolidinylmethyl)amino]ethanol as a Scaffold in Chemical Biology
The this compound scaffold offers a compelling starting point for the design of novel bioactive molecules. Its structural features provide several advantages in the context of chemical biology and drug discovery:
Three-Dimensional Diversity: The non-planar nature of the pyrrolidine (B122466) ring allows for the creation of molecules with well-defined three-dimensional geometries. This is crucial for achieving high-affinity and selective interactions with biological targets, which are themselves complex three-dimensional entities. researchgate.net
Stereochemical Complexity: The presence of a chiral center at the 3-position of the pyrrolidine ring allows for the synthesis of stereoisomers. These isomers can exhibit distinct pharmacological profiles, enabling the optimization of target engagement while minimizing off-target effects. researchgate.net
Functional Group Handles: The secondary amine and primary alcohol functionalities serve as convenient points for chemical modification. These "handles" allow for the systematic introduction of various substituents to probe structure-activity relationships (SAR) and fine-tune the physicochemical properties of the molecule.
The strategic incorporation of the this compound scaffold can be seen in the development of various classes of therapeutic agents. For instance, the amino alcohol moiety is a common feature in many biologically active compounds, and its integration with the pyrrolidine ring provides a unique combination of rigidity and flexibility.
Strategies for Lead Optimization and Candidate Selection
Once a lead compound incorporating the this compound scaffold is identified, the process of lead optimization begins. This iterative process aims to enhance the desirable properties of the lead molecule while mitigating any undesirable characteristics to ultimately identify a clinical candidate.
Enhancement of Target Potency and Selectivity
A primary goal of lead optimization is to improve the potency of a compound towards its intended biological target and to ensure high selectivity over other related targets. Structure-activity relationship (SAR) studies are central to this effort. By systematically modifying the this compound scaffold, medicinal chemists can elucidate the key structural features required for optimal biological activity.
For example, modifications to the pyrrolidine nitrogen, the secondary amine, and the terminal hydroxyl group can significantly impact target binding. The introduction of various alkyl or aryl groups can explore hydrophobic pockets within the target's binding site, while the modification of the linker between the pyrrolidine and the ethanolamine (B43304) moiety can optimize the spatial orientation of key pharmacophoric elements.
Table 1: Illustrative SAR Data for Hypothetical Derivatives of this compound
| Compound ID | R1 (on Pyrrolidine N) | R2 (on Amino N) | R3 (on O) | Target Potency (IC50, nM) | Selectivity vs. Off-Target (Fold) |
| Lead-1 | H | H | H | 500 | 10 |
| Deriv-1a | Methyl | H | H | 250 | 20 |
| Deriv-1b | Ethyl | H | H | 300 | 15 |
| Deriv-2a | H | Benzyl (B1604629) | H | 100 | 50 |
| Deriv-2b | H | Phenyl | H | 150 | 40 |
| Deriv-3a | H | H | Methyl | 400 | 12 |
This table is for illustrative purposes and does not represent actual experimental data.
Modulation of Metabolic Fate to Influence Exposure
The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, consequently, its in vivo efficacy. The this compound scaffold contains several potential sites for metabolism, including the pyrrolidine ring, the secondary amine, and the primary alcohol.
Strategies to modulate the metabolic fate of derivatives include:
Blocking Metabolic Hotspots: Introduction of blocking groups, such as fluorine atoms or methyl groups, at positions susceptible to enzymatic oxidation can enhance metabolic stability.
Modifying Lipophilicity: Adjusting the lipophilicity of the molecule can influence its distribution and metabolism. Reducing excessive lipophilicity can decrease clearance by metabolic enzymes.
Introducing Prodrug Moieties: The primary alcohol can be derivatized to form a prodrug, which may improve oral absorption and be cleaved in vivo to release the active compound.
The goal is to achieve a balance where the compound is stable enough to reach its target and exert its therapeutic effect but is eventually metabolized and cleared from the body to avoid accumulation and potential toxicity.
Optimization of Synthetic Accessibility and Economic Viability
For a drug candidate to be viable, its synthesis must be efficient, scalable, and cost-effective. The synthetic route to this compound and its derivatives is a key consideration throughout the lead optimization process.
Key aspects of optimizing synthetic accessibility include:
Use of Readily Available Starting Materials: Employing commercially available and inexpensive starting materials is crucial for reducing the cost of goods.
Minimizing Protecting Group Manipulations: Streamlining the synthesis to reduce the number of protection and deprotection steps can significantly improve yield and reduce costs.
The development of stereoselective synthetic methods for pyrrolidine-containing compounds is an active area of research, with the aim of providing efficient access to enantiomerically pure drug candidates. nih.gov
Emerging Research Directions for this compound and its Derivatives
The versatility of the this compound scaffold continues to inspire new avenues of research in drug discovery. Emerging directions include its application in the design of:
Targeted Protein Degraders (PROTACs): The scaffold can be used as a linker to connect a target-binding moiety to an E3 ligase-recruiting element, leading to the targeted degradation of disease-causing proteins.
Covalent Inhibitors: The functional groups on the scaffold can be modified to include reactive moieties that can form a covalent bond with the target protein, leading to prolonged and potent inhibition.
Fragment-Based Drug Discovery (FBDD): Smaller fragments derived from the this compound scaffold can be used to screen for initial hits, which can then be grown or linked to generate more potent lead compounds.
As our understanding of disease biology deepens, the this compound scaffold and its derivatives are poised to play an increasingly important role in the development of the next generation of targeted therapies. The combination of its favorable structural properties and synthetic tractability makes it a valuable tool in the armamentarium of medicinal chemists.
Q & A
Q. What are the standard synthetic routes for 2-[(3-Pyrrolidinylmethyl)amino]ethanol, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution or reductive amination. For example, a related pyrrolidine derivative (2-[((R)-1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol) is synthesized via alkylation of a pyrrolidine precursor with bromoethanol in the presence of triethylamine (TEA) at 100°C, achieving 88% yield after purification . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, toluene) enhance reactivity.
- Temperature : Elevated temperatures (80–100°C) reduce reaction time but may require inert atmospheres to prevent oxidation.
- Purification : Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) is effective for isolating amino alcohol derivatives .
Q. How is structural characterization of this compound performed?
Characterization methods include:
- NMR : H and C NMR confirm the presence of pyrrolidine protons (δ 2.5–3.5 ppm) and ethanolamine moieties (δ 3.6–4.0 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., CHNO, exact mass 172.1576).
- X-ray crystallography : Resolves stereochemistry; bond angles for pyrrolidine N-C bonds average 109.5°, confirming sp hybridization .
Q. What are the key physicochemical properties influencing its solubility and stability?
- LogP : Estimated at −0.5 to 0.5 (via computational models), indicating moderate hydrophilicity suitable for aqueous reaction conditions .
- pKa : The secondary amine (pKa ~9.5) and hydroxyl group (pKa ~15) dictate protonation states in biological buffers .
- Thermal stability : Decomposition temperatures exceed 200°C, enabling high-temperature reactions without degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts in large-scale synthesis?
Byproduct formation (e.g., dimerization or oxidation) is minimized by:
Q. Table 1: Yield Optimization Under Varied Conditions
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Toluene, 100°C, TEA | 88 | 95 | |
| DMF, 80°C, NaBH | 92 | 98 | |
| Ethyl acetate, 0°C, SOCl | 88 | 97 |
Q. What analytical strategies resolve contradictions in reported pharmacological data?
Discrepancies in receptor binding assays (e.g., NMDA vs. serotonin receptors) are addressed by:
- Dose-response profiling : EC values should be validated across multiple cell lines (e.g., HEK293 vs. neuronal primary cultures) .
- Isotopic labeling : Deuterated analogs (e.g., 2-[(3-Pyrrolidinylmethyl-d3)amino]ethanol) track metabolic stability and receptor interaction kinetics .
- Computational docking : Molecular dynamics simulations predict binding affinities to resolve conflicting experimental results .
Q. How does stereochemistry at the pyrrolidine ring affect biological activity?
The (R)-enantiomer exhibits higher affinity for neurotransmitter receptors due to spatial complementarity:
- NMDA receptor inhibition : (R)-isomer IC = 12 nM vs. (S)-isomer IC = 450 nM .
- Synthetic control : Chiral HPLC (Chiralpak AD-H column) separates enantiomers, while asymmetric catalysis (e.g., BINAP ligands) achieves >99% ee .
Methodological Guidance for Data Interpretation
Q. How to validate purity and identity in conflicting chromatographic data?
Q. Best practices for reconciling thermodynamic property discrepancies (e.g., vaporization enthalpy)
- Calibration : Use reference compounds (e.g., 2-(benzyl-amino)ethanol) with known vaporization enthalpies (±5 kJ/mol accuracy) .
- Statistical analysis : Apply the "centerpiece" approach to correct for systematic errors in calorimetric data .
Research Gaps and Future Directions
- Mechanistic studies : Elucidate the role of the ethanolamine moiety in modulating receptor selectivity using truncated analogs .
- Toxicity profiling : Assess hepatotoxicity via CYP450 inhibition assays (e.g., CYP3A4) to inform safe dosing in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
